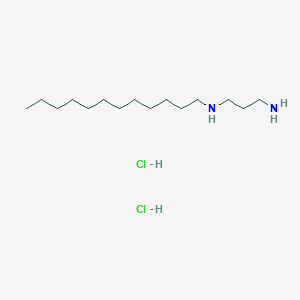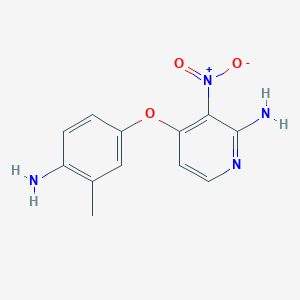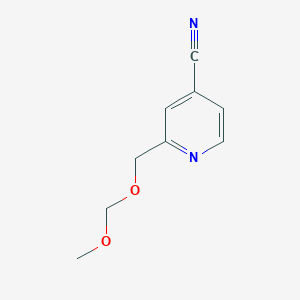
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8F2O It is a derivative of cinnamyl alcohol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the fluorination of cinnamyl alcohol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) to enhance the reaction rate and selectivity.
Another method involves the use of Grignard reagents. In this approach, 2,5-difluorobenzyl chloride is reacted with a Grignard reagent, followed by hydrolysis to yield this compound. This method is advantageous due to its high yield and relatively simple reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly fluorinating agents and catalysts is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2,5-difluorocinnamaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to 2,5-difluorocinnamylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, mild temperatures, and anhydrous conditions.
Reduction: LiAlH4, ether solvents, and low temperatures.
Substitution: NaOMe or KOtBu, polar aprotic solvents, and elevated temperatures.
Major Products Formed
Oxidation: 2,5-Difluorocinnamaldehyde
Reduction: 2,5-Difluorocinnamylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated nature may enhance its bioavailability and metabolic stability.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced materials with specific characteristics.
作用机制
The mechanism of action of (2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
For example, in antimicrobial applications, this compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
相似化合物的比较
(2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol can be compared with other similar compounds, such as:
Cinnamyl alcohol: The non-fluorinated parent compound. It has similar chemical reactivity but lacks the enhanced properties conferred by the fluorine atoms.
2,5-Difluorobenzyl alcohol: A simpler fluorinated alcohol with similar reactivity but different applications due to the absence of the cinnamyl group.
2,5-Difluorocinnamaldehyde: The oxidized form of this compound. It has different reactivity and applications, particularly in organic synthesis.
The uniqueness of this compound lies in its combination of the cinnamyl structure with fluorine atoms, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
属性
分子式 |
C9H8F2O |
|---|---|
分子量 |
170.16 g/mol |
IUPAC 名称 |
3-(2,5-difluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2 |
InChI 键 |
NOZCEBQQKKTOIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C=CCO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[1-(2,6-Dichlorobenzyl)-4-nitro-1H-imidazol-2-yl]methanol](/img/structure/B8423140.png)


![7-(3-Chloropropyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8423167.png)



![2-[5-(1,1-Difluoro-ethyl)-furan-2-ylmethyl]-2H-[1,2,3]triazol-4-ylamine](/img/structure/B8423216.png)
